5-Chloroindoline-1-carboxamide
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Overview
Description
5-Chloroindoline-1-carboxamide is a heterocyclic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H9ClN2O and a molecular weight of 196.63 g/mol . It is characterized by the presence of a chloro group at the 5-position of the indoline ring and a carboxamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindoline-1-carboxamide typically involves the reaction of 5-chloroindoline with a suitable carboxylating agent. One common method is the reaction of 5-chloroindoline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-chloroindoline-2,3-dione derivatives.
Reduction: Reduction of the carboxamide group can yield 5-chloroindoline-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Oxidation: 5-Chloroindoline-2,3-dione derivatives.
Reduction: 5-Chloroindoline-1-carboxylic acid.
Substitution: Various 5-substituted indoline derivatives.
Scientific Research Applications
5-Chloroindoline-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloroindoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The chloro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
5-Chloroindoline-2,3-dione: This compound is an oxidized derivative of 5-Chloroindoline-1-carboxamide and has similar biological activities.
5-Fluoroindoline-1-carboxamide: A fluorinated analog with enhanced biological activity due to the presence of the electronegative fluorine atom.
5-Bromoindoline-1-carboxamide: A brominated analog that exhibits similar chemical reactivity and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position and the carboxamide group at the 1-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYLDVQOSGKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55613-58-6 |
Source
|
Record name | 1-CARBAMOYL-5-CHLOROINDOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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